2,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
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Description
2,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O3S3 and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
2,5-Dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide, as part of a broader class of chemicals, is involved in various synthesis reactions. For instance, a study discusses the synthesis of 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates using related starting materials, showcasing the chemical's role in creating novel compounds under solvent-free conditions (Meziane et al., 1998).
Biological Activities
Notably, derivatives similar to this chemical have been identified as potent inhibitors of the influenza A H5N1 virus. A study demonstrates that furan-carboxamide derivatives, including ones with a 2,5-dimethyl-substituted heterocyclic moiety, exhibit significant anti-influenza activity (Yongshi et al., 2017).
Corrosion Inhibition
In the field of corrosion science, derivatives of this compound show potential as corrosion inhibitors. A study highlights the effectiveness of benzothiazole derivatives as inhibitors against steel corrosion in acidic environments, suggesting possible applications in material preservation (Hu et al., 2016).
Anticancer Properties
Certain carboxamide derivatives, closely related to this compound, have shown promising anticancer activities. A study reports on the synthesis and cytotoxic activity of these derivatives, indicating their potential in cancer treatment (Deady et al., 2005).
Antimicrobial and Antitubercular Activity
The compound and its derivatives have also been explored for antimicrobial and antitubercular activities. A study synthesized tetrahydropyrimidine–isatin hybrids, closely related to this compound, and evaluated them as potential antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).
properties
IUPAC Name |
2,5-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S3/c1-7-5-9(8(2)22-7)11(21)17-13-18-19-14(25-13)24-6-10(20)16-12-15-3-4-23-12/h3-5H,6H2,1-2H3,(H,15,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNLYIPWVPUSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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